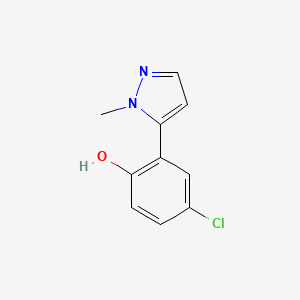

4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol

Overview

Description

4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol (4-CMP) is a phenolic compound that has been studied for its potential applications in various scientific research areas, such as biomedical and biotechnological research. It is a colorless, crystalline solid with a molecular weight of 206.57 g/mol and a melting point of 160-162 °C. 4-CMP is a member of the phenolic class of compounds, which are characterized by having one or more hydroxyl groups attached to an aromatic ring. 4-CMP has been studied for its potential applications in biomedical and biotechnological research due to its unique structural and functional properties.

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol allows it to act as a scavenger of free radicals, which can prevent or slow down the oxidation of other molecules .

Antimicrobial Efficacy

The antimicrobial properties of this compound have been explored, particularly its efficacy against various strains of bacteria and fungi. This is significant for the development of new antibiotics and antifungal agents, especially in the face of increasing antibiotic resistance .

Molecular Docking Studies

Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies involving 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol have utilized molecular docking to understand its interaction with other molecules, which is beneficial for drug design and discovery .

Charge Transfer Applications

The compound has been analyzed for its intra-molecular charge transfer capabilities. This property is particularly interesting for the development of electronic materials, such as organic semiconductors, which are used in a variety of electronic devices .

Antitubercular Activity

Imidazole derivatives, which include 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol , have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This is crucial for the development of new treatments for tuberculosis, a disease that continues to be a global health challenge .

Antileishmanial and Antimalarial Evaluation

Research has also been conducted on the potential of this compound in treating leishmaniasis and malaria. These diseases are caused by parasitic infections and represent a significant health burden in many tropical and subtropical regions .

Drug Synthesis and Development

The core structure of imidazole, which is present in 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol , is a key component in the synthesis of various drugs. It is known for its broad range of chemical and biological properties, making it a valuable synthon in pharmaceutical chemistry .

Computational Chemistry Studies

The compound’s structure and properties have been studied using computational chemistry methods. These studies provide insights into the behavior of the compound at the molecular level, which is essential for the rational design of new materials and drugs .

Mechanism of Action

Target of Action

Compounds bearing a pyrazole moiety are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding

Biochemical Pathways

Pyrazole-bearing compounds are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a pyrazole moiety have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.

Action Environment

Like other organic compounds, it should be handled as a research chemical, stored in a sealed container, and kept away from oxidizing agents and strong acids or bases .

properties

IUPAC Name |

4-chloro-2-(2-methylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-13-9(4-5-12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYOFLWVECCKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634818 | |

| Record name | (6E)-4-Chloro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol | |

CAS RN |

36141-23-8 | |

| Record name | (6E)-4-Chloro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)

![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)

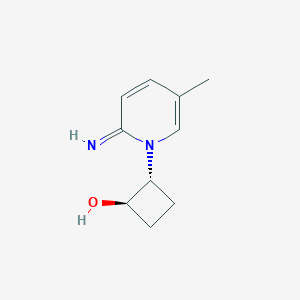

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)

![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)

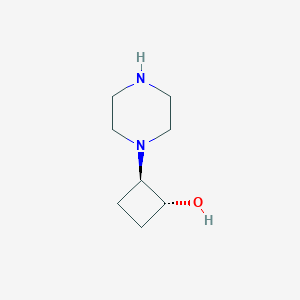

![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)